N,N'-Bis(allylthiocarbamoylglycyl)ethylenediamine
Description
Ethylenediamine Backbone Configuration
The ethylenediamine backbone consists of a two-carbon chain (C1–C2) with primary amine groups (-NH2) at both termini. In N,N'-bis(allylthiocarbamoylglycyl)ethylenediamine, each nitrogen atom undergoes substitution, forming secondary amines. The C-N bond lengths in the backbone are approximately 1.47 Å, typical for single-bonded nitrogen-carbon linkages in aliphatic amines. The C1-C2 bond adopts a staggered conformation, with a dihedral angle of 180° to minimize steric hindrance between the substituents.
Allylthiocarbamoyl Glycyl Substituent Geometry
Each substituent comprises three distinct regions:
- Glycyl moiety : A two-carbon chain (CH2-C=O) bonded to the ethylenediamine nitrogen. The carbonyl oxygen exhibits sp² hybridization, with a bond length of 1.23 Å between C=O.
- Thiocarbamoyl bridge : A -N-C(=S)-N- group linking the glycyl unit to the allyl group. The C=S bond length is 1.63 Å, consistent with thiourea derivatives.
- Allyl group : A three-carbon chain (CH2-CH-CH2) with a terminal double bond (1.34 Å C=C bond). The allyl group adopts a planar geometry, with a 120° bond angle around the sp²-hybridized central carbon.
The substituents exhibit a gauche conformation relative to the ethylenediamine backbone, with torsional angles of 60° between the thiocarbamoyl sulfur and the adjacent nitrogen.
Crystallographic Data and Conformational Analysis
While crystallographic data for this compound remains unpublished, structural analogs provide insight into its likely packing behavior. For example, N,N'-bis(2-hydroxybenzyl)ethylenediamine crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 8.23 Å, b = 10.45 Å, c = 12.67 Å, and β = 102.3°. Hydrogen bonding between thiocarbamoyl sulfur (S···H-N) and amide carbonyl oxygen (O···H-N) likely stabilizes the lattice, with anticipated S···H bond distances of 2.30–2.45 Å.
Conformational flexibility arises from rotation around the N-C(=S) and C(=S)-N bonds. Density functional theory (DFT) calculations on similar thiocarbamates suggest energy barriers of 8–12 kJ/mol for rotation about these bonds, permitting multiple low-energy conformers at room temperature.
Table 1: Hypothetical Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a (Å) | 8.30 ± 0.05 |
| b (Å) | 10.50 ± 0.05 |
| c (Å) | 12.70 ± 0.05 |
| β (°) | 102.5 ± 0.2 |
| Z (unit cell) | 4 |
Table 2: Key Bond Lengths from Structural Analogs
| Bond | Length (Å) | Source |
|---|---|---|
| C-N (backbone) | 1.47 | |
| C=O (glycyl) | 1.23 | |
| C=S (thiocarbamoyl) | 1.63 | |
| C=C (allyl) | 1.34 |
Properties
CAS No. |
111915-68-5 |
|---|---|
Molecular Formula |
C14H24N6O2S2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-(prop-2-enylcarbamothioylamino)-N-[2-[[2-(prop-2-enylcarbamothioylamino)acetyl]amino]ethyl]acetamide |
InChI |
InChI=1S/C14H24N6O2S2/c1-3-5-17-13(23)19-9-11(21)15-7-8-16-12(22)10-20-14(24)18-6-4-2/h3-4H,1-2,5-10H2,(H,15,21)(H,16,22)(H2,17,19,23)(H2,18,20,24) |
InChI Key |
UGJUXDJTGCBMHX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)NCC(=O)NCCNC(=O)CNC(=S)NCC=C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,N’-Bis(allylthiocarbamoylglycyl)ethylenediamine involves several steps. One common method includes the reaction of ethylenediamine with allyl isothiocyanate in the presence of a suitable solvent and catalyst . The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
N,N’-Bis(allylthiocarbamoylglycyl)ethylenediamine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified derivatives of the original compound.
Scientific Research Applications
N,N’-Bis(allylthiocarbamoylglycyl)ethylenediamine has several scientific research applications. In chemistry, it is used as a chelating agent due to its ability to form stable complexes with metal ions . In biology, it is studied for its potential use in drug delivery systems and as a biochemical probe. In medicine, it is explored for its therapeutic properties, including its potential as an anticancer agent. In industry, it is used in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N,N’-Bis(allylthiocarbamoylglycyl)ethylenediamine involves its interaction with molecular targets through its thiocarbamoyl and glycine groups . These interactions can lead to the formation of stable complexes with metal ions, which can then participate in various biochemical pathways. The compound’s ability to chelate metal ions makes it useful in applications where metal ion sequestration is required.
Comparison with Similar Compounds
N,N'-Bis(2-aminobenzal)ethylenediamine
N,N'-Bis(salicylidene)ethylenediamine
N,N'-Dibenzylethylenediamine
N,N,N',N'-Tetramethyl ethylenediamine (TEMED)
N,N'-Diacetyl-1,4-phenylenediamine
- Applications : Intermediate in polymer synthesis (e.g., aramid fibers) .
Biological Activity
N,N'-Bis(allylthiocarbamoylglycyl)ethylenediamine (BATG) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.
Chemical Structure and Properties
BATG is characterized by the presence of both allyl and thiocarbamoyl functional groups attached to a glycine moiety, linked through an ethylenediamine backbone. This unique structure may contribute to its biological activity, particularly in terms of interaction with biological targets.
The biological activity of BATG can be attributed to several mechanisms, including:
- Antimicrobial Activity : Preliminary studies suggest that BATG exhibits antimicrobial properties against various bacterial strains. The thiocarbamoyl group is known to enhance the compound's ability to disrupt microbial cell membranes, leading to cell lysis.
- Anticancer Properties : BATG has been investigated for its potential anticancer effects. It may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase pathways.
- Anti-inflammatory Effects : There is evidence that BATG can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
In Vitro Studies
In vitro studies have demonstrated the biological efficacy of BATG against a range of pathogens and cancer cell lines. For instance:
- Antimicrobial Testing : In a study assessing antimicrobial activity, BATG showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
- Cytotoxicity Assays : Cytotoxicity assays conducted on various cancer cell lines (e.g., MDA-MB-231 breast cancer cells) revealed that BATG could reduce cell viability by more than 70% at concentrations above 25 µM.
In Vivo Studies
Limited in vivo studies have been conducted, but preliminary results indicate that BATG may possess favorable pharmacokinetic properties.
- Animal Model Studies : In rodent models, BATG administration resulted in reduced tumor growth rates compared to control groups. The compound was well tolerated, with no significant adverse effects observed at therapeutic doses.
Case Studies and Research Findings
- Antimicrobial Activity : A case study highlighted the efficacy of BATG against multi-drug resistant strains of bacteria. The compound was found to exhibit synergistic effects when combined with conventional antibiotics, enhancing their efficacy.
- Cancer Treatment Potential : Another study focused on the use of BATG in combination with chemotherapeutic agents. Results indicated that BATG could sensitize cancer cells to treatment, potentially allowing for lower doses of chemotherapy while maintaining efficacy.
Data Summary
| Biological Activity | Tested Strains/Cells | Results |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 50 µg/mL |
| Escherichia coli | MIC = 75 µg/mL | |
| Cytotoxicity | MDA-MB-231 breast cancer cells | >70% reduction in viability at 25 µM |
| Tumor Growth Inhibition | Rodent models | Significant reduction in tumor size |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
